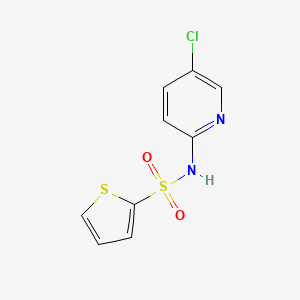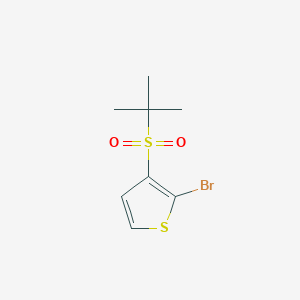![molecular formula C17H27N5O B5541197 4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541197.png)
4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine, also known as MP-10, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
- A series of new 4-piperazinopyrimidines with a methylthio substituent in the pyrimidine ring were synthesized. Pharmacological screening of these compounds showed properties including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities. Two compounds were selected for clinical investigations due to their powerful antiemetic activity (Mattioda et al., 1975).
Anti-Inflammatory and Analgesic Activities
- Pyrimidine derivatives were synthesized and evaluated for anti-inflammatory and analgesic activities. One of the compounds showed comparable anti-inflammatory activity and better analgesic activity than the standard drug (Sondhi et al., 2007).
Radiopharmaceutical Applications
- The synthesis of a compound for imaging dopamine D4 receptors was achieved using electrophilic fluorination of a precursor. This synthesis is relevant for radiopharmaceutical applications (Eskola et al., 2002).
Ligands for Receptors
- New hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives with an arylpiperazine moiety were prepared. These compounds are intended for pharmacological investigation for their affinity towards various receptors, including 5-HT1A, 5-HT2A, and alpha1 adrenergic receptor (Herold et al., 2004).
Antibacterial Agents
- A series of pyrido(2,3-d)pyrimidine antibacterial agents were prepared, showing significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa. This indicates potential applications in the development of new antibacterial drugs (Matsumoto & Minami, 1975).
Antagonists for Platelet Aggregation
- Piperazinyl-glutamate-pyrimidines were synthesized as potent P2Y12 antagonists for the inhibition of platelet aggregation. These compounds show promise in the development of treatments for conditions involving abnormal platelet aggregation (Parlow et al., 2009).
Biocidal Agents
- Isomeric structures of pyrimido[2,1-c][1,2,4]triazines were synthesized and evaluated as antimicrobial agents. One compound exhibited highly biocidal effects, indicating potential applications in antimicrobial treatments (El‐mahdy & Abdel-Rahman, 2011).
Platelet-Activating Factor Antagonists
- A series of 1-[(1-acyl-4-piperidyl)methyl]-1H-2-methylimidazo[4,5-c]pyridine derivatives were synthesized as potent, orally active platelet-activating factor antagonists. These compounds show potential for the treatment of conditions related to abnormal platelet function (Carceller et al., 1996).
Propriétés
IUPAC Name |
3-methyl-1-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O/c1-14(2)13-16(23)21-11-9-20(10-12-21)15-5-6-18-17(19-15)22-7-3-4-8-22/h5-6,14H,3-4,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTBEECUJDJWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1-{[1-(cyclobutylcarbonyl)-4-piperidinyl]carbonyl}-2-piperidinyl)pyridine](/img/structure/B5541114.png)


![N-methyl-4-{6-[(pyridin-4-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5541146.png)
![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5541154.png)
![N'-(2-chlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5541161.png)
![6-amino-3,4-diisopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5541168.png)

![(1S*,5R*)-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5541175.png)

![4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile](/img/structure/B5541181.png)

![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541199.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5541203.png)
